

Personal protective equipment for handling UAMC-1110

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Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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Essential Safety and Handling Guide for UAMC-1110

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of **UAMC-1110**, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

When handling **UAMC-1110**, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory setting.

PPE Category	Item	Specification
Eye Protection	Safety glasses with side shields or goggles	Must be worn at all times.
Hand Protection	Chemical-resistant gloves	Nitrile or other appropriate material. Inspect for tears or holes before use.
Body Protection	Laboratory coat	Fully buttoned to protect skin and clothing.
Respiratory Protection	Not generally required for small quantities	Use in a well-ventilated area. If weighing powder, a fume hood is recommended.

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability and efficacy of **UAMC-1110**.

Receiving and Inspection:

- Upon receipt, visually inspect the container for any signs of damage or leakage.
- Verify that the product name and CAS number (1448440-52-5) on the label match the order.

Storage:

- Solid Form: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the supplier's recommendation, which is often at -20°C or -80°C.[\[1\]](#)[\[2\]](#)
- In Solution: If dissolved in a solvent such as DMSO, store at -20°C or -80°C to prevent degradation.[\[1\]](#)[\[2\]](#) Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions:

- **UAMC-1110** is soluble in DMSO.[\[1\]](#)

- To prepare a stock solution, carefully weigh the desired amount of powdered **UAMC-1110** in a chemical fume hood to avoid inhalation of airborne particles.
- Add the appropriate volume of solvent (e.g., DMSO) to the powder and vortex until fully dissolved.

Disposal Plan

All waste materials contaminated with **UAMC-1110** must be disposed of in accordance with institutional and local regulations for chemical waste.

- Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed chemical waste container.
- Liquid Waste: Unused solutions containing **UAMC-1110** should be collected in a clearly labeled, sealed container for chemical waste disposal. Do not pour down the drain.
- Decontamination: Surfaces and equipment should be decontaminated using an appropriate solvent or cleaning agent.

Experimental Protocols

UAMC-1110 is a valuable tool for studying the role of FAP in various biological processes. Below are representative protocols for its use in common laboratory experiments.

Enzyme Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of **UAMC-1110** against FAP.

Materials:

- Recombinant human FAP
- Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
- Assay buffer (e.g., Tris-buffered saline, pH 7.5)

- **UAMC-1110**

- 96-well black microplate
- Plate reader capable of measuring fluorescence

Procedure:

- Prepare a serial dilution of **UAMC-1110** in assay buffer.
- In a 96-well plate, add the diluted **UAMC-1110** or vehicle control (e.g., DMSO).
- Add the FAP enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the reaction by adding the FAP substrate to each well.
- Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a set period.
- Calculate the rate of substrate cleavage for each concentration of **UAMC-1110**.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

This protocol outlines a general procedure for treating cells in culture with **UAMC-1110**.

Materials:

- Cells of interest (e.g., cancer-associated fibroblasts)
- Complete cell culture medium
- **UAMC-1110** stock solution
- Phosphate-buffered saline (PBS)

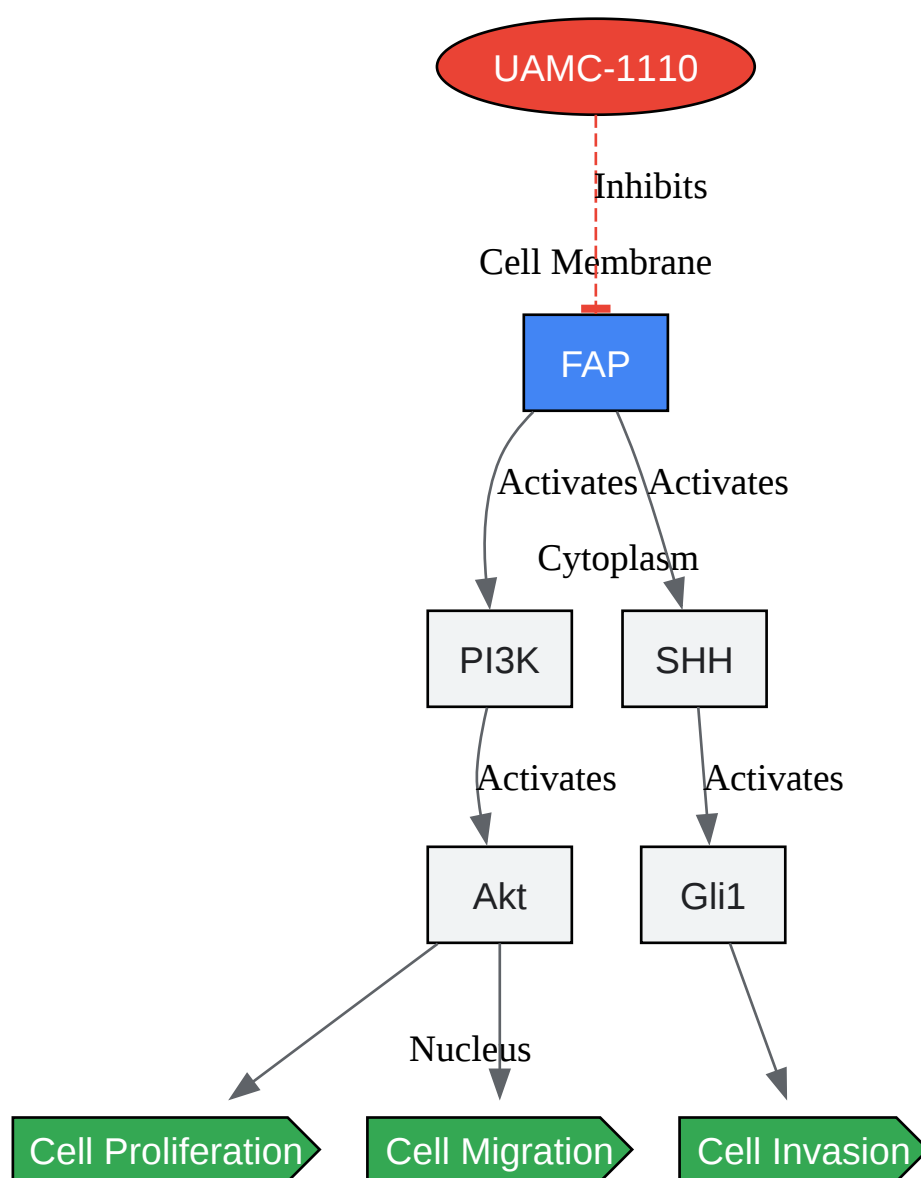
- Multi-well cell culture plates

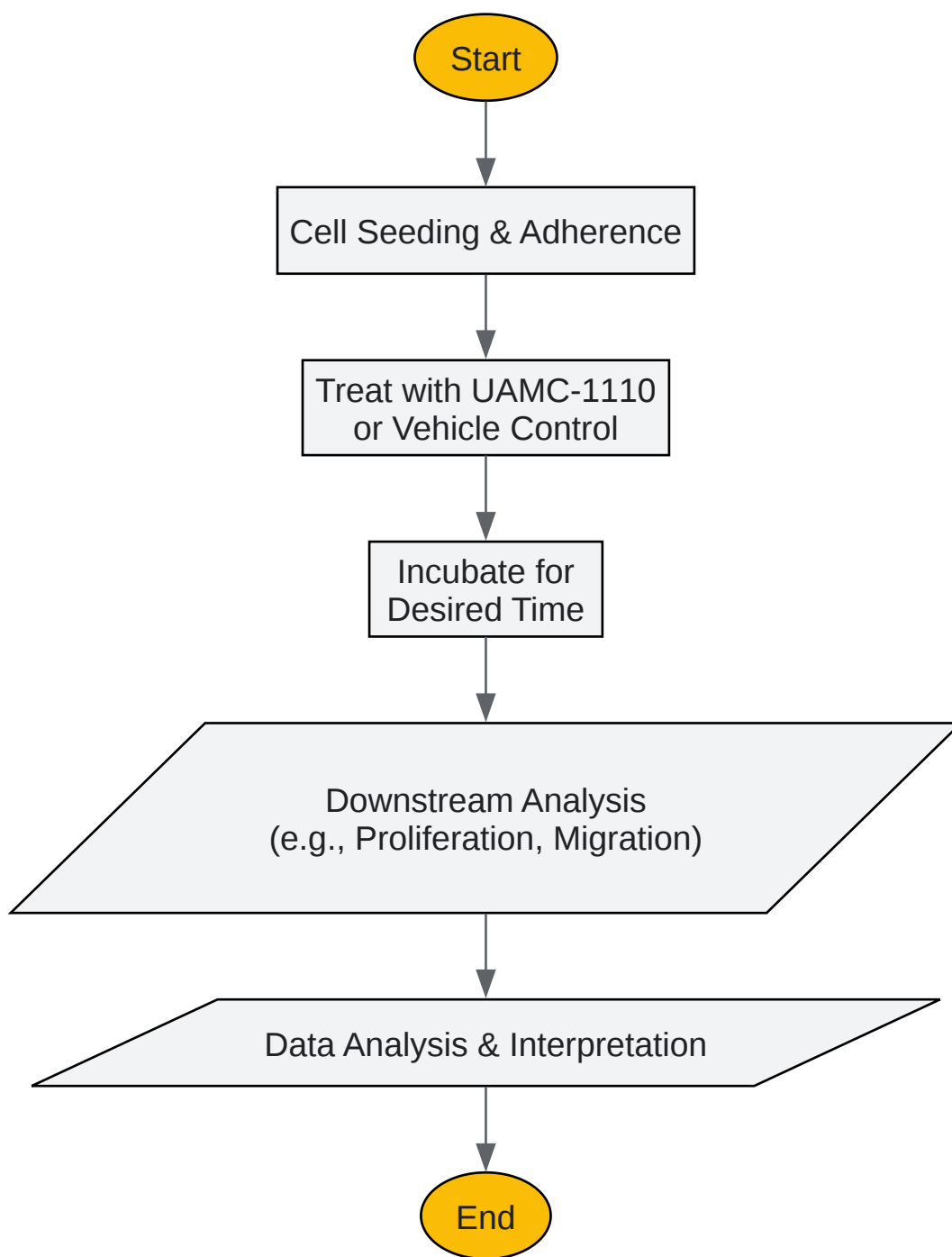
Procedure:

- Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
- The following day, remove the culture medium.
- Add fresh medium containing the desired final concentration of **UAMC-1110** or vehicle control. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- Following incubation, proceed with the desired downstream analysis (e.g., proliferation assay, migration assay, western blotting).

Signaling Pathways

UAMC-1110 inhibits the enzymatic activity of FAP, which is known to influence several downstream signaling pathways involved in cell proliferation, migration, and invasion. The primary pathways affected by FAP activity include the PI3K/Akt and Sonic Hedgehog (SHH)/Gli1 pathways.^[3]





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